

Application Notes and Protocols for Biophysical Analysis of PROTAC Ternary Complexes

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Introduction to PROTAC Ternary Complex Analysis

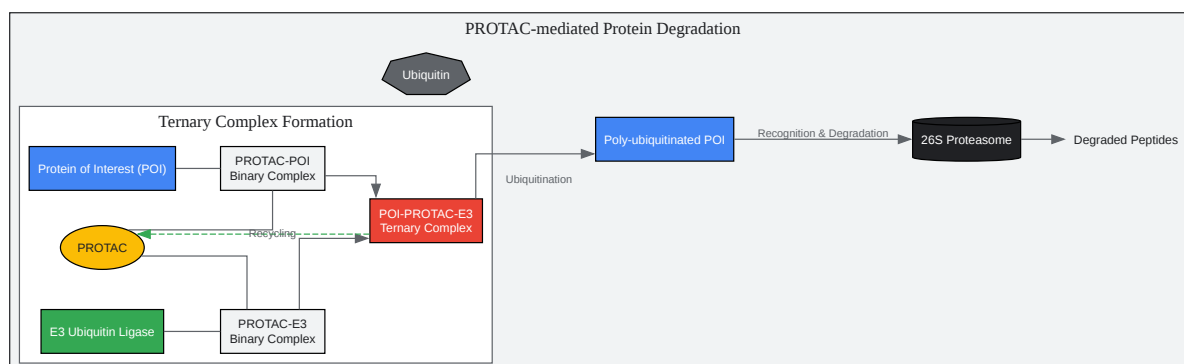
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in targeted drug therapy.[1][2] Unlike traditional inhibitors that block the function of a target protein, PROTACs hijack the cell's natural protein degradation machinery to eliminate the protein of interest (POI).[1][3] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][4] The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[3][5] Therefore, robust biophysical characterization of these complexes is paramount in the development of novel PROTAC-based therapeutics.[6][7]

This document provides detailed application notes and protocols for key biophysical assays used to analyze PROTAC-induced ternary complexes, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Bioluminescence Resonance Energy Transfer (BRET), and Microscale Thermophoresis (MST).

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the

proteasome.[8][9] The PROTAC molecule itself is then released and can engage in further catalytic cycles of degradation.[2][4]



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Caption: PROTAC Mechanism of Action.

Key Biophysical Assays for Ternary Complex Analysis

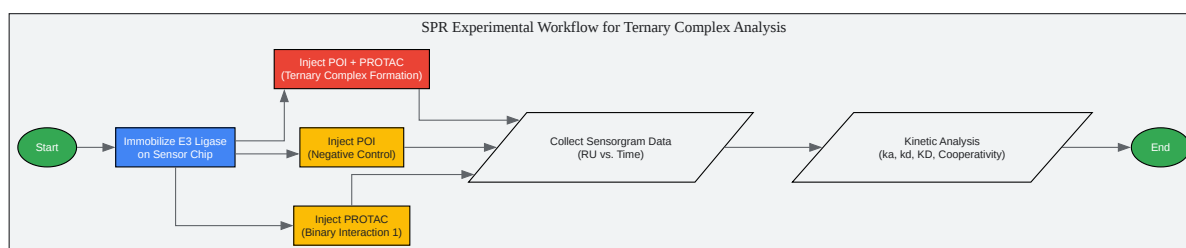
A variety of biophysical techniques can be employed to characterize the formation and stability of PROTAC-induced ternary complexes.[6][10] Each method offers unique advantages in terms of the parameters it measures, throughput, and sample consumption.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[11] It is a powerful tool for measuring the binding affinities (KD) and the association (ka) and

dissociation (k_d) rates of both binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[12]
[13] SPR is particularly valuable for determining the cooperativity of ternary complex formation.
[14]

Experimental Workflow:



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Caption: SPR Experimental Workflow.

Protocol for SPR Analysis:

- Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.[15]
- Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (k_{a1} , k_{d1}) and affinity ($KD1$).
- Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject the PROTAC to determine the second binary interaction kinetics (k_{a2} , k_{d2}) and affinity ($KD2$).

- **Ternary Complex Analysis:** Over the immobilized E3 ligase surface, inject a series of concentrations of the POI in the presence of a constant, saturating concentration of the PROTAC.^[12] This allows for the measurement of the ternary complex formation kinetics (k_{a3} , k_{d3}) and affinity ($KD3$).
- **Data Analysis:** Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, and a ternary binding model) to extract kinetic and affinity constants.
- **Cooperativity Calculation:** The cooperativity factor (α) is calculated as the ratio of the binary affinities to the ternary affinity ($\alpha = KD1 * KD2 / KD3$). An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.^[13]

Quantitative Data Summary:

PROTAC System	Assay	Binary K_D (PROTAC-POI)	Binary K_D (PROTAC-E3)	Ternary K_D	Cooperativity (α)	Reference(s)
MZ1-Brd4BD2-VHL	SPR	1 nM	29 nM	1 nM	~26	^[6] ^[16]
MZ1-Brd4BD2-VHL	ITC	4 nM	66 nM	4 nM	~15	^[6] ^[16]
CPS2-CDK2-CRBN	SPR	N/A	N/A	N/A	~98	^[14]
BRD-5110-PPM1D-CRBN	SPR	1-2 nM	~3 μ M	N/A	~1 (no cooperativity)	^[16]

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat changes associated with biomolecular binding events.^{[17][18]} It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).^{[17][19]}

Protocol for ITC Analysis:

- **Sample Preparation:** Dialyze the protein samples (POI and E3 ligase) and the PROTAC into the same buffer to minimize heats of dilution.^{[20][21]}
- **Binary Titration (PROTAC into POI):** Titrate the PROTAC into a solution of the POI to determine the binary binding thermodynamics.
- **Binary Titration (PROTAC into E3 Ligase):** Titrate the PROTAC into a solution of the E3 ligase to determine the second binary interaction thermodynamics.
- **Ternary Titration:** To measure the ternary complex formation, pre-saturate the POI with the PROTAC and titrate this complex into the E3 ligase solution.^[17]
- **Data Analysis:** Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters. The cooperativity can be inferred by comparing the affinities of the binary and ternary interactions.^[17]

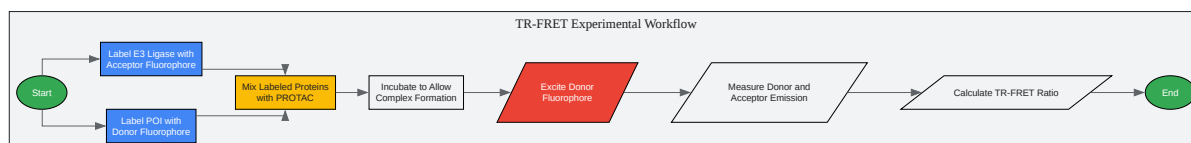
Quantitative Data Summary:

PROTAC System	Assay	Binary K _D (PROTAC-POI)	Binary K _D (PROTAC-E3)	Ternary K _D	Enthalpy (ΔH) (kcal/mol)	Stoichiometry (n)	Reference(s)
MZ1-Brd4BD2-VHL	ITC	4 nM	66 nM	4 nM	-	~1	[6][16][22]
MZ1-Brd4-VCB	ITC	382 nM	-	6.7 nM (Brd3), 12.1 nM (Brd4)	-	-	[23]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity.[24][25] In the context of PROTACs, the POI and E3 ligase are labeled with a FRET donor (e.g., a lanthanide) and an acceptor (e.g., a fluorescent protein or dye), respectively. Ternary complex formation brings the donor and acceptor close enough for FRET to occur.[26]

Experimental Workflow:



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Caption: TR-FRET Experimental Workflow.

Protocol for TR-FRET Analysis:

- **Protein Labeling:** Label the POI with a suitable TR-FRET donor (e.g., terbium or europium cryptate) and the E3 ligase with a compatible acceptor (e.g., d2 or a fluorescent protein).
- **Assay Setup:** In a microplate, mix the labeled POI and E3 ligase with varying concentrations of the PROTAC.
- **Incubation:** Incubate the plate at room temperature to allow for ternary complex formation to reach equilibrium.
- **Measurement:** Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.[\[27\]](#)
- **Data Analysis:** Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a dose-response curve. This can be used to determine the potency of the PROTAC in inducing ternary complex formation.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is another proximity-based assay that is particularly well-suited for studying protein-protein interactions in live cells.[\[28\]](#)[\[29\]](#) In a cellular BRET assay for PROTACs, one protein (e.g., the POI) is fused to a luciferase (the BRET donor), and the other protein (e.g., the E3 ligase) is fused to a fluorescent protein (the BRET acceptor).[\[30\]](#)[\[31\]](#)

Protocol for Cellular BRET Analysis:

- **Cell Line Generation:** Generate a stable cell line co-expressing the POI fused to a luciferase (e.g., NanoLuc) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).[\[32\]](#)
- **Cell Plating:** Plate the cells in a multi-well plate.
- **PROTAC Treatment:** Treat the cells with a range of PROTAC concentrations.
- **Substrate Addition:** Add the luciferase substrate to initiate the bioluminescent reaction.

- **BRET Measurement:** Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
- **Data Analysis:** Calculate the BRET ratio and plot it against the PROTAC concentration to assess the formation of the ternary complex within a cellular environment.[\[28\]](#)

Microscale Thermophoresis (MST)

MST is a solution-based method that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[\[33\]](#) For PROTAC analysis, one of the proteins (e.g., the POI) is fluorescently labeled.[\[34\]](#)[\[35\]](#)

Protocol for MST Analysis:

- **Protein Labeling:** Label the POI with a fluorescent dye.
- **Binary Binding Analysis:**
 - To measure the affinity of the PROTAC for the POI, titrate the PROTAC against a constant concentration of the labeled POI.
 - To measure the affinity of the PROTAC for the E3 ligase, a competitive setup can be used, or the E3 ligase can be labeled.
- **Ternary Complex Analysis:** Keep the concentration of the labeled POI and the E3 ligase constant, and titrate the PROTAC. The change in thermophoresis upon formation of the ternary complex is measured.[\[34\]](#)[\[35\]](#)
- **Data Analysis:** Plot the change in thermophoresis against the ligand concentration and fit the data to a suitable binding model to determine the K_D .

Quantitative Data Summary:

PROTAC System	Assay	Binary K _D (PROTAC-POI)	Ternary K _D	Reference(s)
MZ1-Brd4	MST	325 nM	12.1 nM	[23]
MZ1-Brd3	MST	-	6.7 nM	[23]

Conclusion

The biophysical characterization of PROTAC-induced ternary complexes is a critical component of the drug discovery and development process for this exciting new therapeutic modality. The assays described herein—SPR, ITC, TR-FRET, BRET, and MST—provide a powerful and complementary toolkit for elucidating the thermodynamics, kinetics, and cellular engagement of these crucial three-body systems. A thorough understanding of these parameters is essential for the rational design and optimization of potent and selective PROTAC degraders.

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